1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea
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Description
1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C14H16N4O and its molecular weight is 256.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds similar to 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea focuses on their synthesis and evaluation for various applications. For example, the synthesis and antioxidant activity evaluation of certain pyrimidinone derivatives have been investigated, demonstrating the chemical versatility and potential utility of these compounds in developing antioxidant agents (George et al., 2010). Similarly, the design, synthesis, and evaluation of antiproliferative activity of specific pyrimidin-4-yl compounds highlight the role of these molecules in cancer research, showing promising anticancer activity against various human cancer cell lines (Huang et al., 2020).
Anticancer Applications
The discovery and optimization of N-aryl-N'-pyrimidin-4-yl ureas as selective inhibitors for the fibroblast growth factor receptor family of receptor tyrosine kinases have been reported, indicating the potential therapeutic use of these compounds as anticancer agents (Guagnano et al., 2011). This research underscores the importance of pyrimidin-5-yl derivatives in developing new treatments for cancers, especially those overexpressing specific growth factor receptors.
Herbicide Development
The crystal structure analysis and chemical reactivity of sulfonylurea herbicides provide insight into the agricultural applications of compounds structurally related to this compound. For example, studies on azimsulfuron, a sulfonylurea herbicide, help understand the molecular architecture and interactions crucial for herbicidal activity (Jeon et al., 2015). Additionally, the degradation behavior of sulfosulfuron under various abiotic factors illustrates the environmental aspects of sulfonylurea herbicide use and management (Saha & Kulshrestha, 2002).
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-13(11)18-14(19)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJIORDXNWROTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.